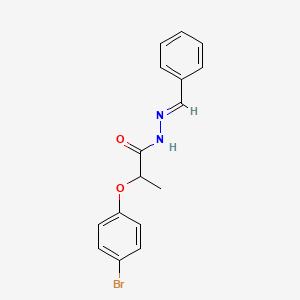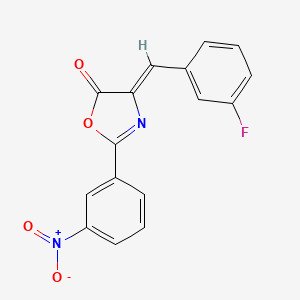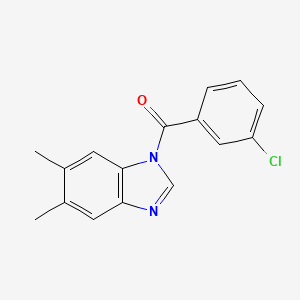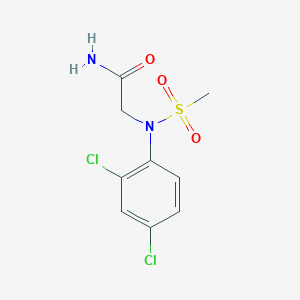
6-chloro-4-(4-chlorophenyl)-2(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-4-(4-chlorophenyl)-2(1H)-quinazolinone is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as lapatinib and is used as an anti-cancer drug. Lapatinib is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, which are involved in the development and progression of various cancers.
作用機序
Lapatinib works by inhibiting the activity of EGFR and HER2 tyrosine kinases, which are involved in the signaling pathways that promote cell growth and survival. By blocking these pathways, lapatinib can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
Lapatinib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the expression of genes involved in cell proliferation and survival.
実験室実験の利点と制限
Lapatinib has several advantages for lab experiments, including its specificity for EGFR and HER2 tyrosine kinases, its ability to induce apoptosis in cancer cells, and its potential for use in combination with other anti-cancer drugs. However, there are also limitations to its use, such as its toxicity and potential side effects, as well as the development of resistance in some cancer cells.
将来の方向性
There are several future directions for research on lapatinib. One area of focus is the development of new formulations and delivery methods to improve the efficacy and reduce the toxicity of the drug. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to lapatinib treatment. Additionally, there is ongoing research into the mechanisms of resistance to lapatinib and the development of new drugs that can overcome this resistance.
合成法
The synthesis of 6-chloro-4-(4-chlorophenyl)-2(1H)-quinazolinone involves several steps, including the condensation of 4-chlorobenzoic acid with 2-aminobenzamide, followed by cyclization and chlorination. The final product is obtained after purification and isolation.
科学的研究の応用
Lapatinib has been extensively studied for its anti-cancer properties. It has been found to be effective in the treatment of breast cancer, particularly in patients with HER2-positive tumors. Lapatinib has also shown promise in the treatment of other types of cancer, such as lung cancer, ovarian cancer, and head and neck cancer.
特性
IUPAC Name |
6-chloro-4-(4-chlorophenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-3-1-8(2-4-9)13-11-7-10(16)5-6-12(11)17-14(19)18-13/h1-7H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRDHQWZSUWFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=O)NC3=C2C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-chlorophenyl)quinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime](/img/structure/B5852482.png)
![N-[3-(acetylamino)phenyl]-2-(ethylthio)benzamide](/img/structure/B5852496.png)
![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)



![N'-[(tetrahydro-2-furanylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5852527.png)


![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
![N-[1-(acetylamino)-2,2-dimethyl-3-phenylpropyl]acetamide](/img/structure/B5852568.png)
![2-[4-(2-chloro-4-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5852577.png)

